Nopinone

Catalog No.
S1900506
CAS No.
38651-65-9
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nopinone

CAS Number

38651-65-9

Product Name

Nopinone

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

XZFDKWMYCUEKSS-BQBZGAKWSA-N

SMILES

CC1(C2CCC(=O)C1C2)C

Canonical SMILES

CC1(C2CCC(=O)C1C2)C

Isomeric SMILES

CC1([C@H]2CCC(=O)[C@@H]1C2)C

Precursor in Natural Product Synthesis:

The unique structure of (1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one makes it a valuable precursor for the synthesis of more complex natural products. Researchers have utilized it as a starting material for the synthesis of various terpenes, a large class of natural products with diverse biological activities [].

For example, a study published in the Journal of Organic Chemistry describes the use of (1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one as a key intermediate in the synthesis of longifolene, a terpene found in many essential oils [].

Biological Activity Studies:

Fragrance Ingredient:

(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one, also known as nopinone, contributes to the woody and camphoraceous aroma of some essential oils, such as hinoki oil derived from certain cypress trees []. Researchers interested in fragrance chemistry study its role in the overall scent profile of these materials.

Nopinone is a bicyclic ketone with the chemical formula C₁₃H₁₈O. It is derived from β-pinene, a common monoterpene found in various essential oils. Nopinone is characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, making it an interesting compound for both synthetic and natural product chemistry. Its systematic name is 3-isopropenyl-6-oxoheptanal, and it has been studied for its potential applications in various fields, including organic synthesis and biological activity.

, particularly in gas-phase reactions with atmospheric radicals. The primary reactions involve its interaction with hydroxyl radicals (OH), where it exhibits significant reactivity. Studies have shown that the reaction rate constants for nopinone with OH radicals can be determined experimentally and theoretically, highlighting its role in atmospheric chemistry . Other reactions include those with nitrate radicals (NO₃) and ozone (O₃), although these are considered less significant in terms of reaction pathways .

Nopinone has garnered attention for its biological properties. Research indicates that it may possess antimicrobial and antifungal activities, making it a candidate for further investigation in pharmaceutical applications. Its bioactivity is attributed to its structural features, which allow it to interact with biological targets effectively. Moreover, there are ongoing studies exploring its potential as a chiral building block in the synthesis of biologically active compounds .

The synthesis of nopinone can be achieved through various methods:

  • Oxidative Cleavage: Nopinone can be synthesized from β-pinene via oxidative cleavage using potassium permanganate as an oxidant under solvent-free conditions. This method has been optimized for efficiency and environmental friendliness .
  • Dihydroxylation: Another approach involves the use of osmium tetroxide (OsO₄) as a catalyst for dihydroxylation reactions, which can then lead to the formation of nopinone .
  • Ball-Milling Techniques: Recent advancements have introduced solvent-free ball-milling techniques that utilize auxiliary grinding agents to facilitate the reaction between β-pinene and oxidants, yielding nopinone efficiently .

Nopinone has several applications across different fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules due to its unique structural properties.
  • Fragrance Industry: Nopinone's pleasant aroma makes it suitable for use in perfumes and flavoring agents.
  • Pharmaceuticals: Its biological activity opens avenues for developing new antimicrobial or antifungal agents.

Interaction studies involving nopinone focus primarily on its reactivity with atmospheric radicals, particularly hydroxyl radicals. Understanding these interactions is crucial for assessing its environmental impact and stability in various conditions. The kinetics of these reactions have been explored to provide insights into its behavior in the atmosphere and potential degradation pathways .

Nopinone shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

CompoundStructure TypeKey FeaturesUnique Aspects
CamphorBicyclic ketoneStrong aroma, used in medicinal productsExhibits analgesic properties
MenthoneMonoterpenoid ketoneFound in peppermint oilKnown for cooling sensation
CarvoneMonoterpenoid ketoneCharacteristic minty aromaUsed extensively in flavoring

Nopinone's uniqueness lies in its specific bicyclic structure and the presence of an isopropenyl group, which differentiates it from other similar compounds like camphor and carvone. This distinctiveness contributes to its varied applications and biological activities.

XLogP3

1.6

UNII

G7O7RX0V01

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (66.67%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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